![molecular formula C18H14Cl2N4O2S3 B11717882 2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide]](/img/structure/B11717882.png)
2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,2,4-Thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide] is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide] typically involves the oxidative dimerization of primary thioamides. One common method includes the use of bromonitromethane, DMSO-HCl system, or NaNO2 in an acidic medium . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative dimerization techniques. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
2,2’-(1,2,4-Thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiadiazole ring or the acetamide groups.
Substitution: Substitution reactions can occur at the chlorophenyl or acetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromonitromethane and reducing agents such as hydrogen gas or metal hydrides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
科学的研究の応用
2,2’-(1,2,4-Thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability
作用機序
The mechanism of action of 2,2’-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide] involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(1,3-benzothiazol-2-yl)acetamide]
- 1,2,4-Thiadiazole, 3,5-bis(carbamoylmethylthio)-
Uniqueness
Compared to similar compounds, 2,2’-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide] is unique due to its specific substitution pattern and the presence of chlorophenyl groups. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C18H14Cl2N4O2S3 |
|---|---|
分子量 |
485.4 g/mol |
IUPAC名 |
2-[[5-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H14Cl2N4O2S3/c19-11-3-1-5-13(7-11)21-15(25)9-27-17-23-18(29-24-17)28-10-16(26)22-14-6-2-4-12(20)8-14/h1-8H,9-10H2,(H,21,25)(H,22,26) |
InChIキー |
YZYWKSBLOKYMEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B11717806.png)
![6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B11717812.png)
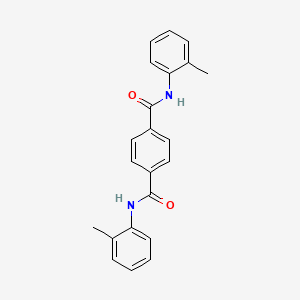
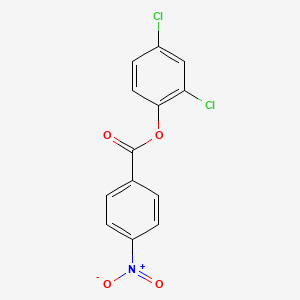
![3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11717834.png)

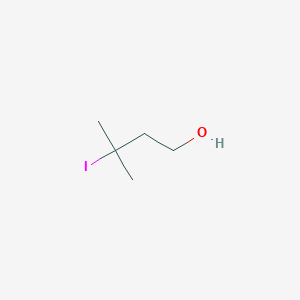

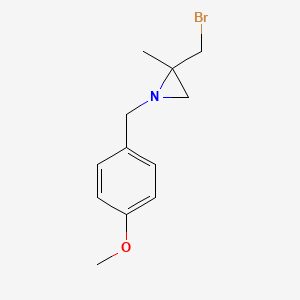

![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)
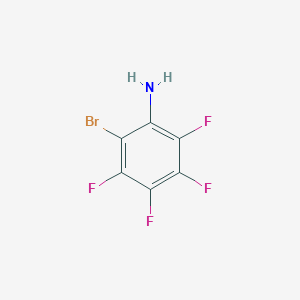

![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)
